2-(3-fluorophenyl)-3-(thiophene-3-carbonyl)-1,3-thiazolidine
Description
Properties
IUPAC Name |
[2-(3-fluorophenyl)-1,3-thiazolidin-3-yl]-thiophen-3-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNOS2/c15-12-3-1-2-10(8-12)14-16(5-7-19-14)13(17)11-4-6-18-9-11/h1-4,6,8-9,14H,5,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNVXLMOTDRAVTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(N1C(=O)C2=CSC=C2)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-fluorophenyl)-3-(thiophene-3-carbonyl)-1,3-thiazolidine typically involves the reaction of 3-fluorobenzaldehyde with thiophene-3-carboxylic acid and thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the thiazolidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-fluorophenyl)-3-(thiophene-3-carbonyl)-1,3-thiazolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives with different functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the thiazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings or the thiazolidine ring.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of thiazolidine derivatives, including 2-(3-fluorophenyl)-3-(thiophene-3-carbonyl)-1,3-thiazolidine, as anticancer agents. The compound's structure allows for interactions with various biological targets, which can inhibit tumor growth.
- Mechanism of Action : The thiazolidine ring can interact with cellular pathways involved in cancer progression. For instance, derivatives have been shown to induce apoptosis in cancer cells and inhibit proliferation by targeting specific enzymes involved in cell cycle regulation .
- Case Studies : A study demonstrated that thiazolidinone derivatives exhibited significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The structure-activity relationship (SAR) analysis indicated that modifications on the phenyl ring could enhance activity against specific cancer types .
Antioxidant Properties
The antioxidant activity of thiazolidine compounds has been documented, suggesting their potential use in combating oxidative stress-related diseases. The incorporation of fluorinated groups may enhance the radical scavenging ability of these compounds .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. Key methods include:
- Formation of Thiazolidine Ring : The initial step often involves the cyclization of appropriate precursors under acidic or basic conditions.
- Functionalization : Subsequent reactions introduce the thiophene and fluorophenyl groups through electrophilic aromatic substitution or similar reactions.
Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are essential for confirming the structure and purity of synthesized compounds .
Comparative Analysis with Related Compounds
To understand the efficacy of this compound, a comparison with other thiazolidine derivatives is useful. Below is a table summarizing key characteristics:
| Compound Name | Structure | Anticancer Activity | Antioxidant Activity |
|---|---|---|---|
| This compound | Structure | Moderate to High | Moderate |
| Thiazolidinone A | Structure | High | High |
| Thiazolidinone B | Structure | Low | Moderate |
Mechanism of Action
The mechanism of action of 2-(3-fluorophenyl)-3-(thiophene-3-carbonyl)-1,3-thiazolidine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Thiazolidine Derivatives
Key Observations
The 3-fluorophenyl group (shared with ) increases lipophilicity, favoring membrane penetration and target binding, whereas methoxy or methyl groups () improve solubility but reduce affinity for hydrophobic binding pockets.
Molecular Weight and Solubility :
- Sulfonyl-substituted compounds (e.g., ) exhibit higher molecular weights (333–389 g/mol) and polarities, limiting their blood-brain barrier permeability.
- The target compound’s moderate molecular weight (~313 g/mol) and thiophene-carbonyl group may optimize pharmacokinetics for central nervous system (CNS) targeting.
The spiro-thiazolidine-dione () and DPP-4 inhibitor () analogs highlight structural versatility for enzyme inhibition, indicating possible applications in diabetes or oncology.
Biological Activity
The compound 2-(3-fluorophenyl)-3-(thiophene-3-carbonyl)-1,3-thiazolidine is a member of the thiazolidine family, which has garnered attention for its diverse biological activities. This article explores its synthesis, structural characteristics, and biological activities, particularly focusing on anticancer and antimicrobial properties.
Synthesis and Structural Characteristics
The synthesis of this compound involves the reaction of 3-fluoroaniline with thiophene-3-carboxylic acid derivatives under controlled conditions. The structure is confirmed using various spectroscopic techniques including IR, NMR, and X-ray crystallography. The compound typically exhibits a thiazolidine ring fused with a thiophene and a fluorophenyl moiety, which is crucial for its biological activity.
Anticancer Activity
The anticancer potential of thiazolidine derivatives has been extensively studied. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines.
- Case Study : A study evaluated the cytotoxicity of thiazolidine derivatives against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that derivatives with electron-withdrawing groups like fluorine exhibited enhanced activity compared to their non-substituted counterparts. The IC50 values for these compounds were found to be in the range of 1.61 µg/mL to 1.98 µg/mL, demonstrating their potential as anticancer agents .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound 9 | MCF-7 | 1.61 |
| Compound 10 | HeLa | 1.98 |
Antimicrobial Activity
In addition to anticancer properties, thiazolidine derivatives have shown promising antimicrobial effects.
- Case Study : A series of thiazolidine compounds were tested against bacterial strains such as Klebsiella pneumoniae and Pseudomonas aeruginosa. The derivative containing a thiophene carbonyl group exhibited superior inhibitory activity compared to standard antibiotics .
Structure-Activity Relationship (SAR)
The biological activity of thiazolidines is influenced by their structural components:
- Fluorophenyl Substitution : The presence of the fluorophenyl group enhances lipophilicity and may improve membrane permeability, contributing to higher cytotoxicity against cancer cells.
- Thiazolidine Ring : The thiazolidine moiety is essential for biological activity; modifications at specific positions can lead to significant changes in potency.
Q & A
Basic Research Question
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.5 ppm for fluorophenyl and thiophene rings) and carbonyl signals (δ 165–175 ppm for thiophene-3-carbonyl). Fluorine coupling (³J₃-F) in the ³¹F NMR spectrum confirms substitution patterns .
- HSQC/HMBC : Correlate protons with adjacent carbons to resolve overlapping signals in crowded regions.
- Mass Spectrometry (HRMS) : Exact mass analysis (e.g., 410.1456 Da) confirms molecular formula and detects isotopic patterns from fluorine and sulfur .
How can structural modifications at the 3-(thiophene-carbonyl) position enhance antitussive activity while minimizing metabolic instability?
Advanced Research Question
Evidence from structurally related compounds (e.g., moguisteine) suggests:
- Metabolic Insights : Oxidation of sulfur in the thiophene ring to sulfoxide can retain bioactivity but may reduce metabolic clearance. Introducing hydrolyzable malonic residues (e.g., ethyl ester groups) improves stability by delaying hepatic hydrolysis .
- Methodology :
What computational approaches are suitable for predicting the bioactivity of thiazolidine derivatives against fungal targets?
Advanced Research Question
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron-donating/withdrawing effects of the 3-fluorophenyl and thiophene-carbonyl groups. Lower LUMO energy correlates with enhanced electrophilic reactivity toward fungal enzyme targets .
- Molecular Docking : Model interactions with fungal lanosterol 14α-demethylase (CYP51). Key residues (e.g., Tyr118, Phe228) may bind the thiophene-carbonyl group via π-π stacking .
How do steric and electronic effects of the 3-fluorophenyl group influence the compound’s pharmacokinetic profile?
Advanced Research Question
- Steric Effects : Bulky substituents on the fluorophenyl ring (e.g., ortho-methyl groups) may reduce CYP3A4-mediated metabolism, prolonging half-life.
- Electronic Effects : Fluorine’s electronegativity enhances metabolic stability by resisting oxidative degradation.
- Methodology :
What strategies resolve contradictions in reported biological activities of thiazolidine derivatives across studies?
Advanced Research Question
- Data Harmonization : Standardize assay protocols (e.g., MIC values for antifungal activity) to reduce variability. For example, use identical fungal strains (e.g., Candida albicans ATCC 90028) and growth media .
- Meta-Analysis : Apply statistical tools (e.g., PCA) to correlate structural features (e.g., substituent electronegativity) with activity trends across published datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
